molecular formula C28H26F6N4S B2512060 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S)-quinolin-4-yl((2R)-5-vinylquinuclidin-2-yl)methyl)thiourea CAS No. 890044-38-9

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S)-quinolin-4-yl((2R)-5-vinylquinuclidin-2-yl)methyl)thiourea

Cat. No. B2512060
CAS RN: 890044-38-9
M. Wt: 564.59
InChI Key: IIQBCCXHYIEQTC-GDKMMNMRSA-N
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Description

This compound is a thiourea derivative, which are often used in various fields such as medicinal chemistry and material science . The presence of the 3,5-bis(trifluoromethyl)phenyl group could potentially impart unique electronic properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The trifluoromethyl groups could potentially have a significant impact on the compound’s electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of the trifluoromethyl groups could potentially make the compound more lipophilic .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being used as a catalyst, the mechanism of action would involve facilitating a specific chemical reaction .

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F6N4S/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16-,17-,24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQBCCXHYIEQTC-SEMUBUJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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